Angiotensin II acetate is a synthetic peptide that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is derived from angiotensin II, a potent vasoconstrictor involved in the renin-angiotensin system. Angiotensin II acetate is classified as a peptide hormone and is primarily used in research and clinical settings to study cardiovascular physiology and pharmacology.
Angiotensin II acetate is synthesized in laboratories rather than being extracted from natural sources. It is produced through chemical synthesis methods that allow for the precise control of its molecular structure.
Angiotensin II acetate falls under the category of peptide hormones. It is classified as an angiotensin due to its origin from the angiotensinogen precursor, which is cleaved by the enzyme renin to form angiotensin I, subsequently converted to angiotensin II.
The synthesis of angiotensin II acetate typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides.
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to assess purity and confirm structure.
The molecular structure of angiotensin II acetate consists of eight amino acids with the sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The acetate group modifies the terminal amine group of the peptide.
Angiotensin II acetate participates in various biochemical reactions:
The binding affinity and efficacy of angiotensin II acetate can be studied using radiolabeled ligands in receptor assays or through competitive binding studies.
Angiotensin II acetate exerts its effects primarily through:
Studies have shown that angiotensin II can increase blood pressure by approximately 20-30 mmHg within minutes of administration in vivo models.
Relevant data indicate that peptides like angiotensin II acetate are sensitive to hydrolysis by proteolytic enzymes, necessitating careful handling during experiments.
Angiotensin II acetate is utilized extensively in scientific research:
Angiotensin II acetate (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe; acetate salt) functions as the primary bioactive peptide within the RAAS cascade. Its synthesis is tightly regulated through multi-step enzymatic cleavage, culminating in systemic effects on blood pressure, fluid balance, and vascular remodeling. The acetate salt form enhances the compound’s solubility for in vitro experimental applications while preserving its biochemical activity [1] [9].
RAAS integration hinges on angiotensin II’s dual receptor binding:
Table 1: Angiotensin II Receptor Subtypes and Downstream Effects
| Receptor | G-Protein Coupling | Primary Tissues | Physiological Effects |
|---|---|---|---|
| AT1R | Gq | Vasculature, Kidney, Adrenal Glands | Vasoconstriction, aldosterone secretion, sodium retention, fibrosis |
| AT2R | Gi | Adrenal Medulla, Renal Tubules, Fetal Organs | Vasodilation, natriuresis, anti-fibrotic/apoptotic signaling |
Critical regulatory nodes include:
The biosynthesis of angiotensin II acetate proceeds through sequential proteolytic cleavage:
Step 1: Renin-Mediated CleavageHepatic angiotensinogen (α₂-globulin; 485 amino acids) undergoes N-terminal cleavage by renal renin, yielding the decapeptide angiotensin I (Ang I; 1-10). Renin release from juxtaglomerular cells is triggered by:
Table 2: Kinetic Parameters of Angiotensinogen Processing
| Enzyme/Step | Substrate | Km (μM) | Catalytic Efficiency (kcat/Km) | Inhibitors |
|---|---|---|---|---|
| Renin | Angiotensinogen | 1.0–1.5 | 1.5 × 10⁴ M⁻¹s⁻¹ | Aliskiren |
| ACE | Angiotensin I | 16–50 | 2.8 × 10⁶ M⁻¹s⁻¹ | Captopril, Lisinopril |
| Chymase | Angiotensin I | 40–60 | 1.1 × 10⁵ M⁻¹s⁻¹ | Chymostatin |
Step 2: Angiotensin I ConversionAng I is processed to angiotensin II (Ang II 1-8) via two primary pathways:
Regulation of Angiotensinogen Synthesis:
ACE exhibits compartmentalized expression patterns that dictate local angiotensin II production:
Pulmonary Endothelium:
Renal Proximal Tubules:
Table 3: Tissue-Specific ACE Expression and Functional Implications
| Tissue | ACE Expression Level | Primary Cell Types | Local Ang II Effects |
|---|---|---|---|
| Lung | Very High (0.1% total protein) | Vascular endothelium | Systemic vasoconstriction |
| Kidney | High | Proximal tubular epithelium | Sodium reabsorption, tubuloglomerular feedback |
| Heart | Moderate | Endothelium, fibroblasts | Inotropy, hypertrophy, fibrosis |
| Testis | High (germinal isoform) | Spermatids | Sperm maturation/fertility |
Genetic and Experimental Models:
Angiotensin II acetate exhibits structural and functional divergence across species:
Peptide Sequence Variations:
Receptor Affinity Differences:
Functional Consequences:
Table 4: Species-Specific Variations in RAAS Components
| Species | Ang II Sequence | AGT Plasma (μM) | Renin Activity (ng Ang I/ml/hr) | ACE Activity (U/L) | Key Physiological Differences |
|---|---|---|---|---|---|
| Human | DRVYIHPF | 1.0–1.5 | 0.5–4.0 | 8–52 (age-dependent) | AT1R density highest in renal vasculature |
| Rat | DRVYIHPF | 0.8–1.2 | 50–200 | 120–160 | Enhanced adrenal sensitivity to Ang II |
| Mouse | DRVYIHPF | 0.05–0.1 | 100–500 | 60–80 | Low AGT compensated by high renin |
| Dog | DRVYIHPF | 0.6–1.0 | 1.5–6.0 | 20–40 | ACE-independent chymase pathways dominant in heart |
Experimental Implications:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1